2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-pheny lpropanamide
Description
The compound “2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-phenylpropanamide” is a structurally complex amide derivative featuring a 1,3-dioxobenzo[c]azolinyl moiety, a cyclopropylacetyl group, and a phenylpropanamide backbone. The cyclopropyl substituent introduces steric constraints, while the phenylpropanamide core is a common motif in bioactive molecules.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[cyclopropyl-[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C23H23N3O4/c1-23(2,22(30)24-15-8-4-3-5-9-15)26(16-12-13-16)19(27)14-25-20(28)17-10-6-7-11-18(17)21(25)29/h3-11,16H,12-14H2,1-2H3,(H,24,30) |
InChI Key |
YFBNCJBOOHHDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)N(C2CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-phenylpropanamide typically involves multiple steps:
Formation of the dioxobenzo[c]azolin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropylacetyl group: This can be achieved through acylation reactions using cyclopropylacetyl chloride in the presence of a base like triethylamine.
Coupling with the phenylpropanamide moiety: This step involves amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups within the dioxobenzo[c]azolin ring, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, amines.
Substitution products: Alkylated amides, substituted phenyl derivatives.
Scientific Research Applications
2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a protease inhibitor, which could be useful in developing treatments for diseases involving protease enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound may be used in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-phenylpropanamide involves its interaction with specific molecular targets, such as protease enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This inhibition can disrupt the normal biological processes that rely on protease activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with the target molecule, enabling comparative insights:
Key Comparisons
Heterocyclic Moieties The target’s 1,3-dioxobenzo[c]azolinyl group shares electronic similarities with the benzo[d][1,3]dioxolyl ring in , both of which may enhance π-π stacking interactions or serve as electron-deficient directing groups. However, the fused azolinyl ring in the target could confer greater rigidity compared to the dioxolyl group .
Substituent Effects The cyclopropyl group in the target compound imposes steric hindrance, analogous to the 2-methylbutan-2-yl group in . The phenylpropanamide backbone in the target aligns with the 3-phenylpropanamide structure in , suggesting shared bioavailability profiles due to lipophilic aryl interactions.
Synthesis and Yield While the target’s synthesis route is undocumented, the 90% yield reported for highlights the efficiency of amide coupling strategies involving thiazolyl intermediates.
Biological and Catalytic Potential Compounds like and demonstrate the utility of directing groups (e.g., N,O-bidentate) in catalysis, suggesting that the target’s 1,3-dioxobenzo[c]azolinyl group may similarly facilitate metal-mediated C–H activation . The nitro and cyano groups in and are electron-withdrawing, which contrasts with the electron-rich dioxobenzoazolinyl group in the target. This difference may influence reactivity in electrophilic substitution or redox processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
